molecular formula C12H24O4Si B1600733 6-O-(tert-Butyldimethylsilyl)-D-glucal CAS No. 58871-09-3

6-O-(tert-Butyldimethylsilyl)-D-glucal

Cat. No. B1600733
CAS RN: 58871-09-3
M. Wt: 260.4 g/mol
InChI Key: HYSBQWOHQIVUQQ-MXWKQRLJSA-N
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Description

“6-O-(tert-Butyldimethylsilyl)-D-glucal” is an important building block for both solution and solid-phase synthesis of oligosaccharides .


Synthesis Analysis

The synthesis of “6-O-(tert-Butyldimethylsilyl)-D-glucal” involves complex chemical reactions. It’s used as a building block in the synthesis of oligosaccharides . More detailed information about its synthesis can be found in peer-reviewed papers .


Molecular Structure Analysis

The molecular structure of “6-O-(tert-Butyldimethylsilyl)-D-glucal” is represented by the empirical formula C12H24O4Si. It has a molecular weight of 260.40 . The SMILES string representation is CC(C)(C)Si(C)OC[C@H]1OC=CC@@H[C@H]1O .


Chemical Reactions Analysis

“6-O-(tert-Butyldimethylsilyl)-D-glucal” is involved in the synthesis of oligosaccharides . Detailed chemical reaction analysis can be found in related peer-reviewed papers .


Physical And Chemical Properties Analysis

The compound has an optical activity of [α]23/D +7°, c = 1.4 in chloroform. Its refractive index is n20/D 1.476 (lit.). It should be stored at a temperature of −20°C .

Scientific Research Applications

1. Glycoconjugate Synthesis 6-O-(tert-Butyldimethylsilyl)-D-glucal is notably utilized in the synthesis of glycoconjugates. Kinzy and Schmidt (1987) demonstrated its use in direct 3,6-di-O-protection of D-glucal, facilitating selective 3,6-O-desilylation to produce 4-O-protected derivatives for glycoconjugate synthesis (Kinzy & Schmidt, 1987).

2. Mechanistic Insight into Allylic Oxidation Kirschning (1995) employed a derivative of 6-O-(tert-Butyldimethylsilyl)-D-glucal in studying the iodine(III)-promoted allylic oxidation of cyclic enol ethers. This research provided significant insight into the reaction mechanisms (Kirschning, 1995).

3. Exploring Stereoselectivity and Silyl Ether Sensitivity In 1997, Walford et al. used tert-butyldimethylsilyl protected glucal epoxide to study the reaction with thiophenol, contributing to understanding the stereoselectivity in such reactions (Walford et al., 1997). Additionally, Lellouche and Koeller (2001) explored the unique sensitivity of silyl ethers of D-glucal towards Vilsmeier-Haack reagents, revealing their selective conversion to C(6)-O-formates (Lellouche & Koeller, 2001).

4. Synthesis of Structural Units in Natural Products Dubois and Beau (1990) synthesized the basic skeleton of the papulacandins and chaetiacandin using a palladium-catalyzed coupling reaction of a glucal derivative, demonstrating its utility in the synthesis of complex natural products (Dubois & Beau, 1990).

5. Synthesis of Glycosylated Compounds Kubiak et al. (2015) described the synthesis of unsaturated aryl β-O-glycosides using 6-O-tert-butyldiphenylsilyl-D-glucal, underlining the compound's role in glycoside synthesis (Kubiak et al., 2015).

Safety And Hazards

The compound is classified as a non-combustible liquid. Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound . For more detailed safety information, please refer to the MSDS .

Future Directions

“6-O-(tert-Butyldimethylsilyl)-D-glucal” is an indispensable compound, possessing pivotal significance for developing and synthesizing pharmaceutical drugs targeting an array of ailments such as cancer, diabetes, and infectious diseases .

properties

IUPAC Name

(2R,3S,4R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O4Si/c1-12(2,3)17(4,5)16-8-10-11(14)9(13)6-7-15-10/h6-7,9-11,13-14H,8H2,1-5H3/t9-,10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSBQWOHQIVUQQ-MXWKQRLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(C(C=CO1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@@H](C=CO1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50452257
Record name 6-O-(tert-Butyldimethylsilyl)-D-glucal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-O-(tert-Butyldimethylsilyl)-D-glucal

CAS RN

58871-09-3
Record name 6-O-(tert-Butyldimethylsilyl)-D-glucal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
RS Dahl, NS Finney - Journal of the American Chemical Society, 2004 - ACS Publications
… Equally important, serial replacement of the acetate groups has revealed that although the C3/C4 acetates are required, 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-d-glucal (19) reacts …
Number of citations: 84 pubs.acs.org
I Fokt, M Cybulski, S Skora, B Pająk, M Ziemniak… - Carbohydrate …, 2023 - Elsevier
… As shown in Scheme 3, we started with 6-O-tert-butyldimethylsilyl-D-glucal because it is known and easy to synthesize in large-scale 12 [11]. Benzylation of 12 in conditions like that for …
Number of citations: 3 www.sciencedirect.com
J Lv, T Luo, D Zou, H Dong - European Journal of Organic …, 2019 - Wiley Online Library
Highly regioselective silylation of primary hydroxyl groups of unprotected polyols and diols was obtained by the use of a mixed solvent of MeCN/DMF (10:1) in this study. DMF was …
O Bayley - 2019 - researcharchive.vuw.ac.nz
Cancer is currently the second largest cause of death globally, leading to a high demand for new and effective chemotherapeutics. For years, natural products have been used as a …
Number of citations: 3 researcharchive.vuw.ac.nz
A Fürstner, F Jeanjean, P Razon… - … –A European Journal, 2003 - Wiley Online Library
… 3,4-Di-O-[(2S)-2-methylbutyroyl]-6-O-tert-butyldimethylsilyl-D-glucal (32): A solution of diol 31 (5.31 g, 20.4 mmol),44 (2S)-2-methylbutyric acid (6.66 mL, 61.2 mmol), DCC (12.6 g, 61.2 …
I Wandzik, T Bieg - Bioorganic chemistry, 2007 - Elsevier
… glucal (7.3 g, 19%) as white crystals and 6-O-tert-butyldimethylsilyl-d-glucal (14.5 g, 54%) as a colourless oil. 6-O-tert-butyldimethylsilyl-d-glucal (7.0 g, 0.028 mol) was dissolved in DMF …
Number of citations: 9 www.sciencedirect.com
RS Dahl - 2004 - search.proquest.com
The synthesis of biologically-significant derivatives of 2-aminosugars was achieved through the application of novel cycloaddition methodology to diverse glycals (1, 2-unsaturated …
Number of citations: 1 search.proquest.com
I Wandzik, T Bieg, M Czaplicka - Bioorganic chemistry, 2009 - Elsevier
… N 3 ,2′,3′-O-tris-(benzyloxycarbonyl)uridine (18) [20], 3,4-di-O-benzyl-6-O-tert-butyldimethylsilyl-D-glucal (14) and 3,4-di-O-benzyl-6-O-tert-butyldimethylsilyl-D-galactal (15) [21], 3,4,6…
Number of citations: 20 www.sciencedirect.com
AS Balijepalli - 2020 - search.proquest.com
Design, Synthesis, Characterization, and Evaluation of a Cationic Poly-Amido-Saccharide towards Biocompatible Nucleic Acid Delivery Abstract Carbohydrates are central components …
Number of citations: 2 search.proquest.com
JO Hoberg, DJ Claffey - Tetrahedron letters, 1996 - Elsevier
… A representative procedure for the formation of 2 is as follows: A mixture of 3,4-di-O-acetyl-6-O-tert-butyldimethylsilyl-D-glucal (0.880 g, 2.56 mn~l) and rhodium acetate dimer (0.0116 g, …
Number of citations: 82 www.sciencedirect.com

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